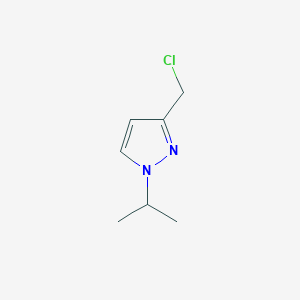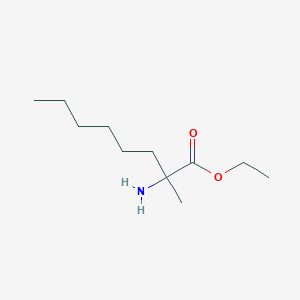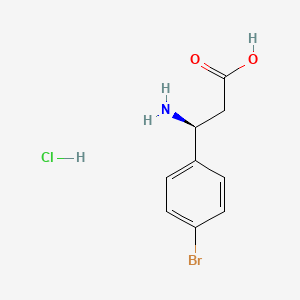
4-Amino-2-fluoro-5-methoxybenzoic acid
Descripción general
Descripción
4-Amino-2-fluoro-5-methoxybenzoic acid is a chemical compound with the molecular formula C8H8FNO3 and a molecular weight of 185.15 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at room temperature .
Molecular Structure Analysis
The InChI code for 4-Amino-2-fluoro-5-methoxybenzoic acid is 1S/C8H8FNO3/c1-13-7-2-4 (8 (11)12)5 (9)3-6 (7)10/h2-3H,10H2,1H3, (H,11,12) . This code provides a specific textual representation of the molecule’s structure. For a visual representation, one would typically use software capable of rendering structures from InChI codes or similar descriptors.Physical And Chemical Properties Analysis
4-Amino-2-fluoro-5-methoxybenzoic acid is a solid at room temperature . More specific physical and chemical properties (such as melting point, boiling point, solubility, etc.) are not provided in the available resources.Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Synthesis of Derivatives
4-Amino-2-fluoro-5-methoxybenzoic acid has been utilized as a precursor in synthesizing various chemical compounds. For example, Wang Yu (2008) described the synthesis of 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid, an intermediate of amisulpride, starting from 4-amino-2-hydroxybenzoic acid (Wang Yu, 2008).
Radiopharmaceutical Applications
F. Vos and G. Slegers (1994) developed a procedure for the synthesis of a potential radioligand for the GABA receptor in the brain, using a process that involved O-methylation of a derivative closely related to 4-amino-2-fluoro-5-methoxybenzoic acid (Vos & Slegers, 1994).
Liquid Chromatography Applications
Y. Watanabe and K. Imai (1981) used 7-fluoro-4-nitrobenzo-2-oxa-1,3-diazole, a compound related to 4-amino-2-fluoro-5-methoxybenzoic acid, as a pre-column fluorescent labeling reagent for high-performance liquid chromatography of amino acids (Watanabe & Imai, 1981).
Biological and Pharmacological Research
- Antibacterial Agents Synthesis: B. S. Holla, K. Bhat, and N. S. Shetty (2003) conducted research on the synthesis of new biologically active molecules using fluorine-containing compounds, including derivatives of 4-amino-2-fluoro-5-methoxybenzoic acid, demonstrating potential antibacterial activities (Holla, Bhat & Shetty, 2003).
Spectroscopic and Physical Analysis
Spectroscopic Analysis
A. Poiyamozhi et al. (2012) conducted a study on 4-amino-5-chloro-2-methoxybenzoic acid (a compound structurally similar to 4-amino-2-fluoro-5-methoxybenzoic acid), analyzing its structure and properties using various spectroscopic methods, highlighting the utility of these compounds in advanced spectroscopic studies (Poiyamozhi et al., 2012).
Thermodynamic Studies
M. Monte, A. R. Almeida, and M. Matos (2010) measured the vapor pressures of various aminomethoxybenzoic acids, including compounds closely related to 4-amino-2-fluoro-5-methoxybenzoic acid, providing insights into their thermodynamic properties (Monte, Almeida & Matos, 2010).
Safety and Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Mecanismo De Acción
Mode of Action
It’s possible that the compound could interact with its targets via mechanisms such as free radical bromination, nucleophilic substitution, or oxidation .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound like 4-Amino-2-fluoro-5-methoxybenzoic acid . Factors such as temperature, pH, and the presence of other molecules could affect how the compound interacts with its targets and how stable it remains in the body.
Propiedades
IUPAC Name |
4-amino-2-fluoro-5-methoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO3/c1-13-7-2-4(8(11)12)5(9)3-6(7)10/h2-3H,10H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOFWIQANMFITAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)O)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00680700 | |
| Record name | 4-Amino-2-fluoro-5-methoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00680700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-2-fluoro-5-methoxybenzoic acid | |
CAS RN |
1001346-91-3 | |
| Record name | 4-Amino-2-fluoro-5-methoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00680700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1001346-91-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,3-bis[2-(decyloxy)-2-oxoethyl]-2-methyl-1H-1,3-benzodiazol-3-ium chloride](/img/structure/B1373733.png)
![3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B1373734.png)
![1-{6-[(4-Isopropylphenyl)thio]pyridazin-3-yl}piperidine-4-carboxylic acid](/img/structure/B1373735.png)
![tetrahydro-2H-pyrazino[1,2-a]pyrazine-1,4(3H,6H)-dione](/img/structure/B1373737.png)





![tert-Butyl ((5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)methyl)carbamate](/img/structure/B1373747.png)


![7-Bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-8-carbaldehyde](/img/structure/B1373751.png)
